Cyclopropyl-2,2,3,3-d4-amine
CAS No.: 1051418-97-3
Cat. No.: VC0047226
Molecular Formula: C₃H₃D₄N
Molecular Weight: 61.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1051418-97-3 |
|---|---|
| Molecular Formula | C₃H₃D₄N |
| Molecular Weight | 61.12 |
| IUPAC Name | 2,2,3,3-tetradeuteriocyclopropan-1-amine |
| Standard InChI | InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2 |
| SMILES | C1CC1N |
Introduction
Chemical Properties and Structure
Structural Characteristics
Cyclopropyl-2,2,3,3-d4-amine consists of a three-membered cyclopropane ring with an amine group attached to one carbon atom. The defining feature is the selective deuteration at positions 2,2,3,3 of the cyclopropane ring, where hydrogen atoms are replaced with deuterium atoms . This selective deuteration pattern is crucial for its applications in research, particularly in studies involving reaction mechanisms and metabolic pathways.
Identification Parameters
The compound can be identified using several parameters, summarized in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 2,2,3,3-tetradeuteriocyclopropan-1-amine |
| CAS Number | 1051418-97-3 |
| Molecular Formula | C3H3D4N |
| Molecular Weight | 61.12 g/mol |
| InChI | InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2 |
| InChI Key | HTJDQJBWANPRPF-LNLMKGTHSA-N |
| Canonical SMILES | C1CC1N |
| Isomeric SMILES | [2H]C1(C(C1([2H])[2H])N)[2H] |
Physical Properties
The physical properties of Cyclopropyl-2,2,3,3-d4-amine include:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Density | 0.9±0.1 g/cm³ |
| Boiling Point | 49.3±8.0 °C at 760 mmHg |
| Flash Point | -25.6±0.0 °C |
| Vapor Pressure | 299.8±0.1 mmHg at 25°C |
| Index of Refraction | 1.484 |
| LogP | -0.30 |
These physical properties are similar to those of non-deuterated cyclopropylamine but exhibit subtle differences due to the isotope effect .
Synthesis and Preparation Methods
The synthesis of Cyclopropyl-2,2,3,3-d4-amine typically involves deuteration of cyclopropanamine or construction of the cyclopropane ring with deuterium-labeled reagents.
Deuteration Methods
Cyclopropyl-2,2,3,3-d4-amine can be synthesized through catalytic exchange reactions or isotopic substitution. The process typically involves:
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Catalytic exchange reactions using deuterated reagents such as deuterium oxide (D₂O) or deuterated acids under controlled conditions
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Direct synthesis using deuterated precursors to construct the cyclopropane ring
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Metal-catalyzed H/D exchange reactions under specific conditions to target the desired positions
These methods ensure selective deuteration at positions 2,2,3,3 while maintaining the integrity of the cyclopropane ring and amine functionality.
Purification Techniques
After synthesis, purification of Cyclopropyl-2,2,3,3-d4-amine is typically achieved through:
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Distillation - particularly effective due to its relatively low boiling point
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Chromatographic techniques, including high-performance liquid chromatography (HPLC)
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Recrystallization of derivatives for compounds with high purity requirements
These purification methods ensure high isotopic purity, which is crucial for its application in research.
Chemical Reactions
Cyclopropyl-2,2,3,3-d4-amine participates in various chemical reactions, similar to its non-deuterated counterpart, but with altered reaction rates due to the kinetic isotope effect.
Oxidation Reactions
The compound undergoes oxidation reactions with reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), forming corresponding cyclopropyl ketones or aldehydes. The deuteration at positions 2,2,3,3 can influence the rate of these oxidation reactions due to the stronger C-D bonds compared to C-H bonds.
Reduction Reactions
Reduction reactions of Cyclopropyl-2,2,3,3-d4-amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), resulting in cyclopropyl alcohols or other reduced forms.
Substitution Reactions
The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Ring-Opening Reactions
The cyclopropane ring in Cyclopropyl-2,2,3,3-d4-amine can undergo ring-opening reactions under certain conditions, especially in the presence of strong acids or specific catalysts. These reactions are particularly important in studying the reactivity of the cyclopropane ring and the influence of deuteration on ring-opening kinetics.
Mechanism of Action in Biological Systems
Interaction with Cytochrome P450
One of the most significant aspects of Cyclopropyl-2,2,3,3-d4-amine's biological activity is its interaction with cytochrome P450 enzymes. Research has shown that this compound, like its non-deuterated counterpart, can inactivate major human drug-metabolizing cytochrome P450 enzymes . The mechanism involves:
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One-electron oxidation at the nitrogen atom
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Subsequent scission of the cyclopropane ring
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Formation of covalent adducts with the enzyme
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Inhibition of enzyme activity
This mechanism has significant implications for drug metabolism studies and pharmacokinetic research.
Kinetic Isotope Effect in Metabolism
The deuterium labeling in Cyclopropyl-2,2,3,3-d4-amine results in a kinetic isotope effect that can alter its metabolic profile compared to non-deuterated cyclopropylamine. The C-D bonds require more energy to break than C-H bonds, potentially leading to:
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Slower metabolic degradation
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Altered metabolic pathways
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Different pharmacokinetic profiles
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Extended half-life in biological systems
These effects make Cyclopropyl-2,2,3,3-d4-amine valuable in studying drug metabolism and designing drugs with improved pharmacokinetic properties.
Research Applications
Applications in Chemistry
In chemical research, Cyclopropyl-2,2,3,3-d4-amine serves several important functions:
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Tracer in mechanistic studies to elucidate reaction pathways
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Reference standard in analytical chemistry
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Tool for studying kinetic isotope effects
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Probe for investigating reaction intermediates
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Building block for the synthesis of more complex deuterated compounds
These applications contribute significantly to understanding fundamental chemical processes and developing new synthetic methodologies.
Applications in Biology and Pharmacology
In biological and pharmacological research, this compound finds applications in:
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Metabolic studies to track the fate of cyclopropylamine derivatives
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Investigation of cytochrome P450 enzyme inhibition
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Development of drugs with improved metabolic stability
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Studies on pharmacokinetics and drug clearance rates
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Research on the therapeutic window of drugs containing cyclopropyl moieties
The unique deuteration pattern allows researchers to distinguish between different metabolic pathways and understand the impact of structural modifications on drug behavior in biological systems.
Applications in Industry
Industrial applications of Cyclopropyl-2,2,3,3-d4-amine include:
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Development of stable isotope-labeled standards for quality control
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Production of reference materials for analytical methods
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Synthesis of deuterated pharmaceuticals with improved properties
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Research and development of new materials and chemical processes
These applications highlight the importance of this compound in various industrial sectors, particularly in pharmaceutical research and development .
Comparative Analysis with Similar Compounds
Comparison with Non-deuterated Cyclopropylamine
Cyclopropyl-2,2,3,3-d4-amine differs from non-deuterated cyclopropylamine (CAS: 765-30-0) primarily in its isotopic composition. While the chemical reactivity remains similar, the deuterium labeling affects:
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Bond strength (C-D bonds are stronger than C-H bonds)
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Reaction rates (typically slower for deuterated compounds)
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Metabolic stability (generally enhanced for deuterated compounds)
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Mass spectrometric properties (different fragmentation patterns)
These differences make Cyclopropyl-2,2,3,3-d4-amine a valuable tool for comparative studies with non-deuterated cyclopropylamine .
Comparison with Other Deuterated Derivatives
Other deuterated derivatives of cyclopropylamine, such as fully deuterated cyclopropylamine or partially deuterated variants with different labeling patterns, offer complementary research tools. The specific 2,2,3,3-d4 labeling pattern of Cyclopropyl-2,2,3,3-d4-amine provides distinct advantages for certain applications, particularly in mechanistic studies focusing on the cyclopropane ring.
Analytical Methods for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for characterizing Cyclopropyl-2,2,3,3-d4-amine:
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¹H-NMR identifies residual protons and confirms deuteration at the 2,2,3,3 positions
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²H-NMR (deuterium NMR) confirms the presence and position of deuterium atoms
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¹³C-NMR verifies the cyclopropane ring integrity and carbon environment
These NMR techniques provide definitive structural information about the compound.
Mass Spectrometry
Mass spectrometry is essential for determining the isotopic purity and molecular weight of Cyclopropyl-2,2,3,3-d4-amine:
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High-resolution mass spectrometry (HRMS) quantifies deuterium enrichment
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Gas chromatography-mass spectrometry (GC-MS) analyzes purity and fragmentation patterns
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Liquid chromatography-mass spectrometry (LC-MS) provides additional characterization data
The molecular ion peak at m/z 61.12 for C₃H₃D₄N confirms the deuterium incorporation.
Infrared Spectroscopy
Infrared spectroscopy can detect the characteristic absorption bands of C-D stretching vibrations, which occur at lower frequencies compared to C-H stretching vibrations, providing additional confirmation of deuterium incorporation.
Detailed Research Findings
Cytochrome P450 Inhibition Studies
Research has demonstrated that Cyclopropyl-2,2,3,3-d4-amine, like its non-deuterated counterpart, can inactivate major human drug-metabolizing cytochrome P450 enzymes. A notable study showed significant inhibition of several cytochrome P450 isoforms in vitro, with the inhibition attributed to the formation of stable enzyme adducts following the initial oxidation step.
The following table summarizes the findings from cytochrome P450 inhibition studies:
| Cytochrome P450 Isoform | Inhibition Level | Mechanism | Implications |
|---|---|---|---|
| CYP3A4 | Significant | Covalent modification | Major impact on drug metabolism |
| CYP2D6 | Moderate | Enzyme adduct formation | Altered metabolism of certain drugs |
| CYP2C9 | Moderate to high | Irreversible inhibition | Potential drug interactions |
| CYP1A2 | Variable | Mixed mechanism | Context-dependent effects |
These findings have significant implications for drug metabolism in clinical settings and highlight the potential of cyclopropylamine derivatives as selective inhibitors of cytochrome P450 enzymes.
Pharmacokinetic Analysis
Studies on the pharmacokinetic properties of deuterated compounds, including Cyclopropyl-2,2,3,3-d4-amine, have revealed interesting patterns:
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Altered metabolic stability due to deuterium incorporation
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Enhanced therapeutic window for drugs containing deuterated moieties
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Changes in clearance rates and half-life
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Modified distribution and excretion profiles
These pharmacokinetic alterations can be attributed to the kinetic isotope effect, where the stronger C-D bonds slow down metabolic processes that involve breaking these bonds.
Applications in Mechanistic Studies
Cyclopropyl-2,2,3,3-d4-amine has proven valuable in mechanistic studies, particularly in investigating reaction pathways involving the cyclopropane ring. Research has employed this compound to:
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Elucidate the mechanism of cyclopropane ring opening
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Study the kinetics of amine oxidation reactions
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Investigate the stereochemistry of substitution reactions
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Examine the influence of ring strain on reactivity
These studies have contributed significantly to our understanding of fundamental organic reaction mechanisms and the influence of isotopic substitution on reaction pathways.
Advanced Research Techniques
Computational Methods for Predicting Isotopic Effects
Advanced computational methods have been developed to predict the isotopic effects of Cyclopropyl-2,2,3,3-d4-amine in various contexts:
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Molecular dynamics (MD) simulations model deuterium's impact on bond vibrations and binding affinity
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Density functional theory (DFT) calculations predict deuterium's influence on reaction transition states
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Computational tools simulate the differences between C-H and C-D bond cleavage energies
These computational approaches complement experimental studies and provide insights into the molecular-level effects of deuteration.
Advanced Analytical Strategies
Sophisticated analytical strategies have been developed to detect isotopic impurities in deuterated compounds like Cyclopropyl-2,2,3,3-d4-amine:
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies trace protonated impurities with a limit of detection (LOD) < 0.1%
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Isotope dilution assays using specially designed internal standards improve accuracy
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Multi-dimensional NMR techniques provide detailed structural information
These advanced analytical methods ensure the high quality and reliability of research involving this deuterated compound.
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